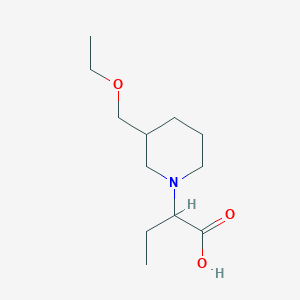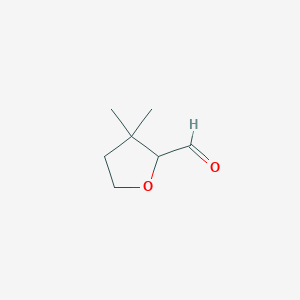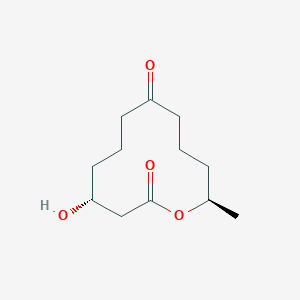
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid
Descripción general
Descripción
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid, also known as 2-(3-EMPA) is an organic compound belonging to the piperidine family of compounds. It is an aliphatic acid with a molecular formula of C9H19NO2. 2-(3-EMPA) is a derivative of piperidine and is known for its use in the synthesis of pharmaceuticals and other organic compounds. This compound has been used in a wide range of scientific research applications, including in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) has been used in a variety of scientific research applications. It has been used in the study of drug metabolism and pharmacokinetics, as well as in the study of biochemical and physiological effects. 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-psychotic drugs. In addition, it has been used in the synthesis of various organic compounds, such as dyes and pigments.
Mecanismo De Acción
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX, 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) can reduce the production of prostaglandins, thus providing relief from inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce fever. In addition, it has been shown to have an effect on the cardiovascular system, by reducing blood pressure and increasing heart rate. It has also been shown to have an effect on the central nervous system, by reducing anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is non-toxic and does not have any known side effects. However, there are some limitations to using 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA) in laboratory experiments. It is not soluble in organic solvents, which can make it difficult to use in some experiments. In addition, it is not very stable in acidic solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid(3-EMPA). It could be used in the synthesis of new pharmaceuticals and other organic compounds. In addition, it could be used in the study of drug metabolism and pharmacokinetics, as well as in the study of biochemical and physiological effects. It could also be used in the development of new anti-inflammatory agents, anticonvulsants, and anti-psychotic drugs. Finally, it could be used in the development of new dyes and pigments.
Propiedades
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-11(12(14)15)13-7-5-6-10(8-13)9-16-4-2/h10-11H,3-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMWFBQOSBYUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)piperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)




![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)




![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
